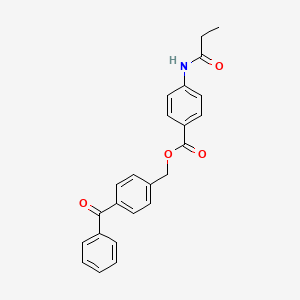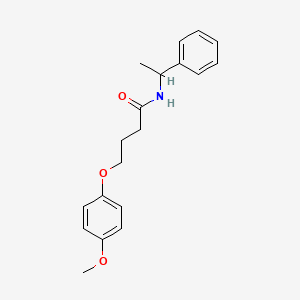
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to possess antifungal and antiviral properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in lab experiments include its potential anticancer, anti-inflammatory, antifungal, and antiviral properties. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the synthesis process could be optimized to improve its efficiency and reduce its cost, making it more accessible for research purposes.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydro-2H-3,1-benzoxazine. The second step involves the reaction of the intermediate product with hydrazine hydrate to form N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide. Finally, the last step involves the reaction of N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide with butyryl chloride to form N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide.
Scientific Research Applications
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been extensively studied in various scientific research fields. It has been reported to exhibit potential anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral properties.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-18(20(26)22-16-10-8-15(21)9-11-16)24-19(25)13-12-17(23-24)14-6-4-3-5-7-14/h3-13,18H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXBEYIVZKIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)